molecular formula C10H9N5O B5618221 4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE

4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE

Cat. No.: B5618221
M. Wt: 215.21 g/mol
InChI Key: ZIHIDNWPEZFEMR-UHFFFAOYSA-N
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Description

4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzimidazole ring fused with an oxadiazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE typically involves the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Oxadiazole Ring: The benzimidazole derivative is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the oxadiazole ring, converting it into different reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the amine group and the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzimidazole and oxadiazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic applications. They are being investigated as potential drugs for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE involves its interaction with various molecular targets. The benzimidazole ring is known to interact with DNA and enzymes, leading to the inhibition of various biological processes. The oxadiazole ring can also interact with proteins and other biomolecules, leading to its bioactivity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound exerts its effects through multiple mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure but without the oxadiazole ring.

    Oxadiazole: Another related compound that lacks the benzimidazole ring.

    Benzoxazole: A compound with a similar structure but with an oxygen atom in place of the nitrogen in the benzimidazole ring.

Uniqueness

What sets 4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE apart from these similar compounds is its combined structure of benzimidazole and oxadiazole rings. This unique combination provides it with distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

4-(1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O/c1-15-7-5-3-2-4-6(7)12-10(15)8-9(11)14-16-13-8/h2-5H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHIDNWPEZFEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328007
Record name 4-(1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202533
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332026-41-2
Record name 4-(1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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